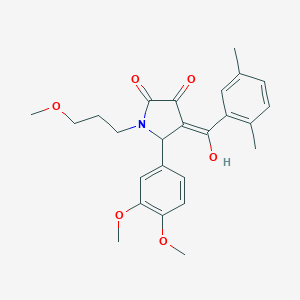
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide, commonly known as DEPMPO, is a chemical compound that has gained significant importance in the field of scientific research. It is a sulfonamide derivative that is used as a spin trap agent in various biochemical and physiological studies. DEPMPO has been found to be effective in trapping free radicals and reactive oxygen species, which are responsible for causing oxidative stress in living systems.
Wirkmechanismus
DEPMPO acts as a spin trap agent by reacting with free radicals and reactive oxygen species to form stable adducts. The reaction between DEPMPO and free radicals occurs via a radical addition mechanism. The unpaired electron of the free radical attacks the nitrogen atom of DEPMPO, forming a radical intermediate that subsequently reacts with molecular oxygen to form a stable adduct.
Biochemical and Physiological Effects:
DEPMPO has been found to have significant biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. DEPMPO has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DEPMPO has several advantages for lab experiments. It is a highly specific spin trap agent that reacts only with free radicals and reactive oxygen species. This makes it an essential tool for studying the mechanisms of oxidative stress in living systems. Additionally, DEPMPO is a water-soluble compound that can be easily administered to cells and animals. However, DEPMPO has some limitations as well. It can react with other molecules in the cell, leading to the formation of non-specific adducts. This can complicate the interpretation of results. Additionally, DEPMPO can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
For research on DEPMPO include the development of new spin trap agents and the use of DEPMPO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Overall, DEPMPO is an essential tool for studying the role of oxidative stress in living systems.
Synthesemethoden
DEPMPO is synthesized by the reaction of N,N-diethyl-p-phenylenediamine with methoxyphenol in the presence of sulfuric acid. The reaction yields a crude product that is purified by recrystallization from ethanol. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
DEPMPO has been extensively used as a spin trap agent in various scientific research applications. It is particularly useful in studying the mechanisms of oxidative stress in living systems. DEPMPO reacts with free radicals and reactive oxygen species to form stable adducts that can be detected using various spectroscopic techniques. This makes DEPMPO an essential tool for studying the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Produktname |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
|---|---|
Molekularformel |
C17H21NO4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-4-18(5-2)23(19,20)15-12-10-14(11-13-15)22-17-9-7-6-8-16(17)21-3/h6-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
NJLORYTZIRHFMY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Löslichkeit |
10 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
